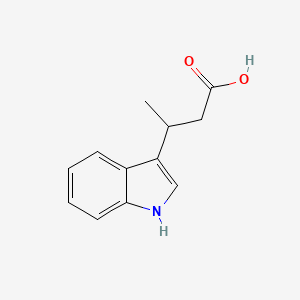

3-(1H-indol-3-yl)butanoic acid

Description

The exact mass of the compound 3-(1H-indol-3-yl)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1H-indol-3-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-indol-3-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(6-12(14)15)10-7-13-11-5-3-2-4-9(10)11/h2-5,7-8,13H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTJMKYSKNYTJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297929 | |

| Record name | 3-(1H-indol-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3569-20-8 | |

| Record name | 3569-20-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1H-indol-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Academic Investigation for Indole 3 Butyric Acid

The scientific journey of 3-(1H-indol-3-yl)butanoic acid, commonly known as Indole-3-butyric acid (IBA), began in the 1930s. Initially, it was considered a synthetic compound. usda.gov In 1935, researchers Percy Zimmerman and Alfred Hitchcock at the Boyce Thompson Institute reported that IBA was highly effective in stimulating root growth on plant cuttings, even more so than the naturally occurring auxin, Indole-3-acetic acid (IAA). oup.combtiscience.org This discovery, part of a broader investigation into the effects of various growth substances on plants, led to a patent and the commercialization of IBA under the trademark Hormodin by Merck & Co. btiscience.org

For many years, IBA was primarily viewed as a synthetic auxin. oup.com However, in 1954, it was successfully extracted from potato tuber peels, confirming its status as a naturally occurring plant hormone, or phytohormone. usda.govfrontiersin.org Despite this, the natural presence of IBA in plants was not widely confirmed until the 1990s due to its low concentrations and the lack of sensitive analytical instruments. usda.gov These early studies laid the groundwork for IBA's widespread use in horticulture and agriculture for vegetative propagation. oup.combtiscience.org

| Key Historical Milestone | Year | Significance |

| First report on rooting activity | 1935 | Zimmerman and Hitchcock demonstrated IBA's potent ability to induce root growth in plant cuttings. btiscience.org |

| Commercialization | 1930s | Patented by the Boyce Thompson Institute and licensed to Merck & Co. as Hormodin. btiscience.org |

| Identification as a natural compound | 1954 | Isolated from potato peels, confirming it as a naturally occurring phytohormone. usda.govfrontiersin.org |

| Widespread confirmation | 1990s | Advanced analytical methods confirmed the natural presence of IBA in various plant species. usda.gov |

Current Significance in Plant Biology Research

The role of 3-(1H-indol-3-yl)butanoic acid in plant biology remains a vibrant area of research, extending far beyond its initial application as a rooting agent. It is recognized as a vital plant growth regulator that influences a wide array of developmental processes. caissonlabs.comvedantu.com

Root Development: IBA is a primary driver of adventitious root formation, which is crucial for the propagation of many plant species, especially those that are difficult to root. oup.comcaissonlabs.com It is also involved in lateral root development and the regulation of root apical meristem size. researchgate.netnih.gov Its superior stability compared to IAA makes it a more consistently effective agent for inducing rooting. nih.gov Research shows that IBA enhances cell division in the root zone and stimulates the initiation of adventitious roots. researchgate.net

Stress Tolerance: Emerging research highlights IBA's role in helping plants withstand environmental stresses such as drought, salinity, and temperature extremes. bakerandbaker.co.inmdpi.com By promoting a robust root system, IBA enhances a plant's ability to absorb water and nutrients, thereby improving its resilience. bakerandbaker.co.in Recent studies in sugarcane have shown that IBA enhances root formation and alleviates low-temperature stress by regulating key stress response pathways, including lignin (B12514952) biosynthesis and nitric oxide (NO) signaling. mdpi.com

Metabolic Precursor: A key aspect of its function is its role as a precursor to Indole-3-acetic acid (IAA), the principal auxin in most plants. frontiersin.orgnih.gov IBA is converted to IAA through a process similar to fatty acid β-oxidation within cellular organelles called peroxisomes. frontiersin.orgnih.gov This conversion allows IBA to act as a storage form of IAA, providing a regulated supply of active auxin for various developmental processes. frontiersin.orgwikipedia.org This metabolic relationship is crucial for maintaining auxin homeostasis within the plant. frontiersin.org

Emerging Relevance in Medicinal Chemistry and Metabolic Pathway Studies

Auxin Activity and Endogenous Roles of Indole-3-butyric acid

While IBA itself is generally considered unable to initiate the primary auxin signaling pathway by binding to the TIR1/AFB co-receptor complex, its physiological effects are potent and are largely attributed to its conversion into IAA. frontiersin.org This conversion provides a slow and steady release of active auxin, which can be crucial for various developmental processes. mdpi.com IBA is involved in regulating apical dominance, branching patterns, and the initiation of flowers in certain plant species. bakerandbaker.co.in

The most well-documented and commercially utilized function of IBA is its ability to stimulate the formation of adventitious roots, which are roots that arise from non-root tissues like stems or leaves. scirp.orgmdpi.combiotrend.com This property is fundamental to vegetative propagation through cuttings. plantgrowthhormones.com

Research has consistently shown that exogenous application of IBA effectively promotes adventitious rooting across a wide range of plant species. Studies on Arabidopsis stem segments revealed that IBA, but not IAA at similar concentrations, efficiently induced adventitious rooting. nih.govoup.com This process in Arabidopsis involves the formation of callus at the basal end of the stem segment, from which the new roots emerge. oup.com The transport of endogenous IAA to the base of the cutting appears to interact with the applied IBA to initiate root formation. nih.gov

In a study on the sheanut tree (Vitellaria paradoxa), different concentrations of IBA were tested on stem cuttings. The results indicated that a specific concentration of IBA significantly improved rooting success compared to untreated controls. scirp.org Similarly, research on Prunus rootstocks demonstrated that IBA treatment could anticipate and enhance the formation of adventitious roots, although the response was strongly dependent on the genotype. mdpi.com In both Prunus rootstocks studied, Garnem and GF 677, callus formation preceded the development of adventitious roots. mdpi.com

| Plant Species | Key Findings | Reference |

|---|---|---|

| Arabidopsis thaliana | IBA efficiently induced adventitious rooting from callus on stem segments, a process inhibited by polar auxin transport inhibitors. | nih.govoup.com |

| Vitellaria paradoxa (Sheanut Tree) | Treatment with 3000 ppm IBA resulted in the highest rooting percentage (57.5%) compared to the control (7.5%). | scirp.org |

| Prunus rootstocks (Garnem and GF 677) | IBA treatment anticipated callus and adventitious root formation. Garnem showed a significantly higher number of roots per microcutting when treated with IBA. | mdpi.com |

| Actinidia deliciosa (Kiwifruit) | Exogenous IBA application significantly increased the number of roots in semi-hardwood stem cuttings. | mdpi.com |

IBA is a significant contributor to the architecture of the root system by modulating the formation of lateral roots. nih.gov The primary mechanism through which IBA exerts this influence is its conversion into IAA within specialized cell organelles called peroxisomes. frontiersin.orgnih.gov This localized synthesis of IAA from an IBA precursor is critical for initiating the cell divisions in the pericycle that lead to a new lateral root. nih.gov

Investigations in Arabidopsis thaliana and maize have revealed that the conversion of IBA to IAA in peroxisomes is followed by the production of nitric oxide (NO), another signaling molecule. nih.gov This spatially and temporally coordinated release of both IAA and NO from peroxisomes is a key factor behind the strong promotion of lateral root formation by IBA. nih.gov

The transport of IBA within the plant is also a crucial regulatory step. Several proteins have been identified as IBA transporters. The peroxisomal ABC transporter PXA1 is responsible for moving IBA into the peroxisome, where it can be converted to IAA. frontiersin.orgnih.gov Another identified transporter, TRANSPORTER OF IBA1 (TOB1), moves IBA into the vacuole for storage, effectively limiting its availability for conversion to IAA and thus restricting lateral root formation. nih.gov The expression of the TOB1 gene is regulated by cytokinin, another plant hormone, providing a mechanism for hormonal crosstalk in shaping the root system. frontiersin.orgnih.gov

| Protein | Function | Location | Reference |

|---|---|---|---|

| PXA1 (ABCD1) | Transports IBA into the peroxisome for conversion to IAA. | Peroxisome Membrane | frontiersin.orgnih.gov |

| TOB1 | Transports IBA into the vacuole, limiting its conversion to IAA and thus lateral root formation. | Vacuolar Membrane | nih.gov |

| IBR1, IBR3, IBR10 | Enzymes involved in the β-oxidation pathway that converts IBA to IAA. | Peroxisome | nih.govoup.com |

In the context of plant tissue culture, IBA is a widely used auxin to induce organogenesis, the process of developing organs like shoots and roots from undifferentiated callus cells or explants. wikipedia.orgbiotrend.comresearchgate.net Often used in conjunction with cytokinins, IBA helps to guide the developmental fate of cultured tissues. wikipedia.orgbiotrend.com

For example, in the medicinal plant Eriocephalus africanus, IBA was recommended for both shoot and root organogenesis. researchgate.net In strawberry (Fragaria x ananassa), a combination of IBA and the cytokinin benzylaminopurine (BAP) yielded the highest number of regenerated vitro plants, which showed superior development. uclave.org Similarly, in the regeneration of Quisqualis indica, maximum rooting of in vitro shoots was achieved on a medium supplemented with IBA, either alone or in combination with IAA. scirp.org Studies on the Greek endemic Achillea occulta also tested various concentrations of IBA with cytokinins to optimize shoot proliferation and rooting for conservation purposes. notulaebotanicae.ro The process of using auxins like IBA to form a mass of undifferentiated cells, known as a callus, is a common first step in micropropagation. wikipedia.orgbiotrend.com

Biosynthetic Pathways and Metabolic Interconversions of Indole-3-butyric acid

The physiological activity of IBA is intrinsically linked to its metabolism within the plant. It can be converted to the active auxin IAA, and there is also evidence for the reverse reaction, the synthesis of IBA from IAA. peerj.commdpi.comoup.com

Direct evidence demonstrates that plants can synthesize IBA from IAA. oup.com This metabolic conversion has been confirmed in seedlings of maize (Zea mays) and Arabidopsis. rooting-hormones.comoup.comnih.gov In experiments using isotopically labeled IAA, researchers were able to identify the formation of IBA, confirming the metabolic pathway. nih.gov

The conversion of IAA to IBA is thought to be a reversible reaction catalyzed by an "IBA synthetase". mdpi.comoup.com This suggests that IBA can function as a storage form of IAA, being synthesized from excess IAA and then converted back to IAA when and where it is needed. oup.com This conversion from IAA to IBA may occur via a pathway analogous to the initial steps of fatty acid biosynthesis. rooting-hormones.com The enzymes directly responsible for converting IBA back to IAA are located in the peroxisomes and include INDOLE-3-BUTYRIC ACID RESPONSE1 (IBR1), IBR3, and IBR10. nih.govoup.com Genetic studies using mutants defective in these enzymes show a reduced ability to convert IBA to IAA, which results in specific developmental defects like shorter root hairs, highlighting the importance of IBA-derived auxin for certain growth processes. nih.govresearchgate.net

| Plant Species | Experimental Evidence | Key Finding | Reference |

|---|---|---|---|

| Zea mays (Maize) | Incubation of seedlings with [14C]IAA and [13C6]IAA. | Metabolism of IAA to IBA was confirmed by HPLC and GC-MS. IBA synthesis was detected in roots and leaves. | nih.gov |

| Arabidopsis thaliana | Analysis of wild-type and mutant seedlings. | Directly demonstrated that seedlings convert IBA to IAA. Mutants deficient in this conversion (e.g., ibr1 ibr3 ibr10) showed developmental defects. | nih.govoup.com |

Proposed Metabolic Conversion Mechanisms (e.g., Beta-Oxidation Pathway)

The conversion of 3-(1H-indol-3-yl)butanoic acid (IBA) to Indole-3-acetic acid (IAA) is a critical metabolic process in plants, primarily occurring within the peroxisomes through a mechanism analogous to the beta-oxidation of fatty acids. wikipedia.orgfrontiersin.orgnih.gov This conversion suggests that IBA can act as a storage form of IAA, releasing the active auxin when and where it is needed. wikipedia.org

The process requires the transport of IBA into the peroxisomes, facilitated by an intracellular carrier. nih.gov The peroxisomal ABC transporter, PEROXISOMAL ABC TRANSPORTER1 (PXA1/ABCD1), has been identified as a key influx carrier for IBA into the peroxisomes for its subsequent conversion to IAA. frontiersin.orgnih.gov

Several enzymes are specifically involved in the peroxisomal β-oxidation of IBA to IAA. frontiersin.orgnih.gov These include:

Indole-3-butyric acid response 1 (IBR1): A short-chain dehydrogenase/reductase. frontiersin.orgnih.gov

IBR3: An acyl-CoA dehydrogenase/oxidase-like enzyme. frontiersin.orgnih.gov

IBR10: A predicted enoyl-CoA hydratase. frontiersin.orgnih.gov

Enoyl-CoA hydratase 2 (ECH2): Another enoyl-CoA hydratase. frontiersin.orgnih.gov

Additionally, more generalist enzymes of the fatty acid β-oxidation pathway, such as 3-ketoacyl-CoA thiolase (PED1) and acyl-CoA oxidase (ACX) enzymes, may also participate in this conversion process. frontiersin.orgnih.gov Genetic studies in Arabidopsis have provided strong evidence for this pathway, showing that mutants with defects in these enzymes exhibit resistance to IBA but normal sensitivity to IAA, along with reduced IBA-to-IAA conversion. nih.gov

Table 1: Key Enzymes in the Metabolic Conversion of IBA to IAA

| Enzyme | Function | Reference |

|---|---|---|

| IBR1 | Short-chain dehydrogenase/reductase | frontiersin.orgnih.gov |

| IBR3 | Acyl-CoA dehydrogenase/oxidase-like | frontiersin.orgnih.gov |

| IBR10 | Predicted enoyl-CoA hydratase | frontiersin.orgnih.gov |

| ECH2 | Enoyl-CoA hydratase | frontiersin.orgnih.gov |

| PXA1/ABCD1 | Peroxisomal ABC transporter (IBA influx) | frontiersin.orgnih.gov |

Cellular and Morphophysiological Effects

As an auxin, 3-(1H-indol-3-yl)butanoic acid (IBA) plays a fundamental role in modulating cell division, a key process in plant growth and development. nih.gov The conversion of IBA to IAA provides the active auxin necessary to stimulate cell division in specific tissues, such as the pericycle cells, leading to the initiation of lateral and adventitious roots. nih.govmdpi.com

The effect of IBA on cell division is concentration-dependent. At optimal concentrations, it promotes organized cell division leading to root formation. caissonlabs.com However, similar to other auxins, the application of high concentrations of IBA can lead to uncontrolled and rapid cell proliferation, resulting in abnormal growth. wikipedia.org This characteristic is exploited in the use of synthetic auxins as herbicides for broad-leaf plants, where they induce such rapid, uncontrolled growth that it becomes lethal. wikipedia.org The overexpression of genes involved in IBA metabolism can also modulate plant architecture, affecting processes like cell expansion. nih.govnih.gov

Impact on Photosynthetic Efficiency and Biomass Partitioning

3-(1H-indol-3-yl)butanoic acid is a broad-spectrum plant growth regulator that can influence photosynthetic efficiency and the distribution of biomass. made-in-china.com Research indicates that IBA can enhance the content of chlorophyll, protein, and nucleic acid in plants, which in turn increases the efficiency of photosynthesis. made-in-china.com Studies have shown that auxins, the class of hormones to which IBA belongs, help maintain the photosynthetic capacity in plants, particularly under conditions of stress. nih.gov In one study, while various growth promoters led to a decrease in net photosynthetic efficiency at the flowering stage, there was a significant increase during the stage of fruit formation with the application of certain regulators. researchgate.net

The application of IBA significantly affects biomass partitioning, which is the distribution of dry matter among different plant organs. This is particularly evident in the propagation of plants from cuttings. A study on Indian bdellium (Commiphora wightii) demonstrated that IBA treatment influenced the dry matter accumulation in leaves, twigs, and roots of softwood cuttings. unesp.br

The data below illustrates the progressive increase in leaf, twig, and root dry matter over a 90-day period following treatment with IBA. unesp.br

Table 1: Effect of IBA on Mean Dry Matter Production (mg/cutting) in Commiphora wightii

| Treatment (IBA ppm) | Organ | 30 Days | 60 Days | 90 Days |

|---|---|---|---|---|

| Control | Leaves | 28.5 | 39.8 | 49.6 |

| Twigs | 129.2 | 136.4 | 141.2 | |

| Roots | 10.1 | 16.2 | 21.5 | |

| 1500 | Leaves | 49.2 | 69.3 | 89.4 |

| Twigs | 149.3 | 168.1 | 179.3 | |

| Roots | 30.2 | 49.8 | 68.3 | |

| 2000 | Leaves | 48.1 | 68.2 | 88.1 |

| Twigs | 148.6 | 165.4 | 178.6 | |

| Roots | 29.8 | 48.5 | 67.2 |

Data sourced from a study on Commiphora wightii softwood cuttings. unesp.br

Influence on Epidermal and Parenchyma Cell Morphology

The application of plant growth regulators, including auxins like 3-(1H-indol-3-yl)butanoic acid, can induce changes in the cellular structure of plant tissues. Research indicates that treatment with growth stimulants can lead to a reduction in the number of epidermal cells by 6.6–7.4%. researchgate.net

Auxins and other phytohormones also affect the morphology of parenchyma cells, which are crucial for photosynthesis and storage. While specific data on IBA's direct effect is part of a broader context, studies on related growth regulators provide insight. For instance, treatments have been shown to increase the volume of columnar parenchyma cells and the size of spongy parenchyma cells in leaves. researchgate.net These modifications at the cellular level are fundamental to the broader changes observed in plant architecture and function. nih.gov

Table 2: Summary of Growth Regulator Effects on Cell Morphology

| Plant Growth Regulator | Effect on Epidermal Cells | Effect on Parenchyma Cells |

|---|---|---|

| Growth Stimulants (General) | Reduced cell number (6.6–7.4%) researchgate.net | - |

| Gibberellic acid (GA3) | - | Increased volume of columnar and spongy parenchyma cells. researchgate.net |

| 6-Benzylaminopurine (6-BAP) | - | Increased volume of columnar parenchyma cells. researchgate.net |

| 1-Naphthaleneacetic acid (1-NAA) | - | Increased size of spongy parenchyma cells. researchgate.net |

Natural Occurrence and Distribution in Plant Species

Initially considered a synthetic compound, 3-(1H-indol-3-yl)butanoic acid, also known as indole-3-butyric acid (IBA), has been confirmed as a naturally occurring substance in a variety of plant species. wikipedia.orgfrontiersin.org It belongs to the auxin family of plant hormones and plays a role in plant growth and development. chemicalbook.incymitquimica.com

Its presence has been identified in the leaves and seeds of maize (Zea mays), as well as in species like cypress and tobacco. wikipedia.orgcaissonlabs.com Research has also documented its existence in pea (Pisum sativum) and Arabidopsis. chemicalbook.in The compound is considered an endogenous component in various plant tissues, including those of carrots. caissonlabs.com While it was once thought to be strictly synthetic, it is now understood to be a natural plant metabolite. wikipedia.orgnih.gov In maize, it has been demonstrated that IBA can be biosynthesized from other precursors, including indole-3-acetic acid (IAA). wikipedia.org

Table 1: Documented Natural Occurrence of 3-(1H-indol-3-yl)butanoic acid in Plant Species

| Plant Species | Tissue(s) where found |

|---|---|

| Maize (Zea mays) | Leaves, Seeds wikipedia.org |

| Pea (Pisum sativum) | General chemicalbook.in |

| Tobacco (Nicotiana sp.) | General caissonlabs.com |

| Cypress (Cupressus sp.) | General caissonlabs.com |

| Carrot (Daucus carota) | Tissues caissonlabs.com |

| Arabidopsis thaliana | General chemicalbook.in |

Presence and Significance in Animal and Human Metabolomes

Detection as a Tryptophan Metabolite in Biological Fluids

3-(1H-indol-3-yl)butanoic acid is recognized as a metabolite of tryptophan in animal and human systems. hmdb.ca It has been detected in human biological fluids, including urine and blood plasma. hmdb.ca Its presence in urine is considered occasional and linked to the metabolism of tryptophan. hmdb.ca Studies have also associated this compound with certain metabolic and skin diseases. hmdb.ca

Broader Metabolic Significance in Diverse Biological Systems

The significance of 3-(1H-indol-3-yl)butanoic acid extends across different biological systems. In plants, it functions as an auxin, a class of plant hormones that regulate growth and development. chemicalbook.comechemi.com It is considered a precursor to indole-3-acetic acid (IAA), the most abundant and primary native auxin in plants. chemicalbook.in The conversion of IBA to IAA occurs through a process called β-oxidation within peroxisomes.

In microorganisms, the biosynthesis of indole-3-acetic acid, a related compound, from tryptophan is well-documented and can occur through various pathways. mdpi.com While the direct microbial production of 3-(1H-indol-3-yl)butanoic acid is less detailed in the provided results, the metabolic machinery for producing indole compounds from tryptophan is present in bacteria. google.com In animals, including rats and humans, it is a product of both endogenous and microbial metabolism of dietary tryptophan. wikipedia.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-(1H-indol-3-yl)butanoic acid |

| Indole-3-butyric acid (IBA) |

| Indole-3-acetic acid (IAA) |

| Tryptophan |

| Indole |

Synthetic Strategies and Methodological Advancements for 3 1h Indol 3 Yl Butanoic Acid

Conventional Synthetic Approaches

Traditional methods for synthesizing the 3-(1H-indol-3-yl)butanoic acid scaffold often involve multi-step sequences that may require harsh conditions or complex starting materials.

Hydroxylation is a key strategy for producing derivatives of 3-(1H-indol-3-yl)butanoic acid, which can alter the compound's biological activity. Enzymatic synthesis offers a mild and selective alternative to chemical methods for creating hydroxylated derivatives. nih.gov

Research has demonstrated that enzymes from the bacterium Caballeronia glathei can be used for the bioconversion of indole (B1671886) derivatives. nih.gov The flavin-dependent oxygenase IacA and the enzyme IacE have been shown to convert 3-(1H-indol-3-yl)butanoic acid into its corresponding 3-hydroxy-2-oxindole-3-acetic acid (DOAA) homolog. nih.gov This enzymatic process introduces a hydroxyl group and modifies the indole ring, providing a pathway to novel analogs under mild, environmentally friendly conditions. nih.gov This biological approach is part of a broader field focused on the hydroxylation of amino acids and related structures to generate valuable molecules for pharmaceutical applications. mdpi.com

A classical pathway to carboxylic acids involves the use of Grignard reagents or the hydrolysis of nitriles. mnstate.edulibretexts.org The synthesis of carboxylic acids via nitrile hydrolysis is a two-step process. chemistrysteps.com It begins with the reaction of an alkyl halide with a cyanide anion to form a nitrile intermediate, which is subsequently hydrolyzed using an acidic or basic aqueous solution. libretexts.orgchemistrysteps.com

One of the early documented syntheses of 3-(1H-indol-3-yl)butanoic acid utilized indole and 4-chlorobutyronitrile (B21389) as the primary raw materials. google.com This approach falls within the general class of nitrile hydrolysis, where the indole nitrogen or, more commonly, the nucleophilic C3 position of the indole ring, displaces the chloride, followed by the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH). libretexts.orgmasterorganicchemistry.com

Alternatively, Grignard reagents can be used. This method involves the addition of a Grignard reagent to a nitrile, which, after hydrolysis, typically yields a ketone. masterorganicchemistry.com For the synthesis of a carboxylic acid, the Grignard reagent is reacted with carbon dioxide, followed by an acidic workup to protonate the carboxylate salt. libretexts.org

Advanced Synthetic Protocols

To overcome the limitations of conventional methods, researchers have focused on developing more efficient, cost-effective, and environmentally benign synthetic protocols.

A one-pot protocol has been successfully developed for the synthesis of derivatives of butyl-1H-indol-3-alkylcarboxylic acid. nih.gov This technique has been applied to create a dual-acting agent, 4-(1-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indol-3-yl)butanoic acid, through a two-step N-alkylation process conducted in a single pot. nih.gov The development of such streamlined procedures is a significant advancement for generating structurally complex indole derivatives. rsc.org

Ionic liquids (ILs) are salts with low melting points that are increasingly used as alternative solvents in chemical synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. mdpi.comnih.gov

The use of an ionic liquid as the solvent has been shown to dramatically enhance the synthesis of 3-(1H-indol-3-yl)butanoic acid derivatives. nih.gov In the one-pot synthesis of 4-(1-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indol-3-yl)butanoic acid, switching the solvent to the ionic liquid [C₆mim]Br resulted in a significant increase in yield and a drastic reduction in reaction time. nih.gov This demonstrates the potential of ionic liquids to improve the efficiency and sustainability of synthetic processes for this class of compounds. researchgate.netacs.org

| Parameter | Conventional Method | Ionic Liquid Method |

|---|---|---|

| Solvent | Traditional Organic Solvent | [C₆mim]Br |

| Yield | 16.0% | 75.1% |

| Reaction Time | 48 hours | 1.5 hours |

Stereoselective Synthesis of 3-(1H-indol-3-yl)butanoic acid Analogs

The synthesis of specific stereoisomers is critical in medicinal chemistry, as different enantiomers or diastereomers of a molecule can have distinct biological activities. While specific literature on the stereoselective synthesis of 3-(1H-indol-3-yl)butanoic acid is limited in the provided context, methods for controlling stereochemistry in the synthesis of related indole-containing carboxylic acids have been reported.

For instance, the stereoselective synthesis of cis- and trans-2-(Indol-3-yl) cyclopropyl (B3062369) carboxylic acids has been achieved. acs.org Such syntheses often rely on stereocontrolled reactions, such as diastereoselective cyclopropanation, followed by separation of isomers or enantioselective catalysis to produce the desired analog with high optical purity. These principles can be adapted to design synthetic routes for chiral analogs of 3-(1H-indol-3-yl)butanoic acid, potentially by introducing a chiral center on the butanoic acid side chain through asymmetric hydrogenation or other stereoselective C-C bond-forming reactions.

Research on Derivatives and Structure Activity Relationships Sar

Design and Synthesis of 3-(1H-indol-3-yl)butanoic acid Derivatives

The journey from the lead compound, 3-(1H-indol-3-yl)butanoic acid, to highly active derivatives involves sophisticated synthetic strategies aimed at exploring the chemical space around the indole (B1671886) core. These strategies are guided by established pharmacophore models and an iterative process of design, synthesis, and biological evaluation.

A key approach in modifying the 3-(1H-indol-3-yl)butanoic acid scaffold is through N-alkylation and O-alkylation. N-alkylation at the indole nitrogen has proven to be a critical determinant of activity for several targets. For instance, the introduction of various substituted benzyl (B1604629) groups at the N-1 position of the indole ring has been a fruitful strategy in the development of potent histone deacetylase inhibitors. nih.govtandfonline.com This was demonstrated in a study where derivatives with substituted benzyl groups on the indole nitrogen were synthesized. tandfonline.com The synthesis often involves the reaction of the parent indole with an appropriate alkyl or benzyl halide in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). tandfonline.com

O-alkylation strategies have also been employed, particularly in the synthesis of dual-acting agents. In one study, O-alkylation was used to prepare a series of derivatives based on arylpiperazine and indolyl butyric acid with an alkyl linker, highlighting the versatility of this approach in creating molecular hybrids. researchgate.netdrugbank.comnih.gov

A significant advancement in the derivatization of 3-(1H-indol-3-yl)butanoic acid has been the conjugation with arylpiperazine moieties via alkyl linkers. This strategy has been particularly successful in developing dual-acting ligands targeting both α1-adrenoceptors and 5α-reductase. researchgate.netdrugbank.comnih.gov The synthesis of these conjugates typically involves a multi-step process. researchgate.netdrugbank.comnih.gov For example, a dual-acting agent was synthesized through two steps of N-alkylation, demonstrating a method to link the arylpiperazine and indolyl butyric acid components. researchgate.netdrugbank.comnih.gov A one-pot synthesis protocol has also been developed, significantly improving the efficiency of this process. researchgate.netdrugbank.com This involved reacting the indole derivative with a linker and the arylpiperazine in an ionic liquid, which dramatically reduced the reaction time and increased the yield. researchgate.netdrugbank.comnih.gov

Pharmacological and Biological Screening of Derivatives

The synthesized derivatives of 3-(1H-indol-3-yl)butanoic acid have been subjected to rigorous pharmacological and biological screening to evaluate their potential as therapeutic agents. These investigations have unveiled their efficacy as alpha-1 adrenoceptor antagonists, 5-alpha-reductase inhibitors, and histone deacetylase inhibitors.

Several derivatives of 3-(1H-indol-3-yl)butanoic acid, particularly the arylpiperazine conjugates, have been evaluated for their antagonist activity at alpha-1 adrenoceptors. researchgate.netdrugbank.comnih.gov These receptors are crucial in regulating smooth muscle tone, and their antagonism is a key mechanism in the treatment of conditions like benign prostatic hyperplasia (BPH). In vitro pharmacological assays have confirmed that certain synthesized compounds exhibit high efficacy towards α1-adrenoceptors. researchgate.net For instance, the dual-acting agent 4-(1-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indol-3-yl)butanoic acid (compound 4aaa) demonstrated significant α1-AR antagonistic activity. researchgate.netdrugbank.comnih.gov Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features required for potent α1-adrenoceptor antagonism. nih.gov

The inhibition of 5-alpha-reductase, an enzyme responsible for the conversion of testosterone (B1683101) to the more potent dihydrotestosterone, is another important therapeutic strategy, particularly for BPH and androgenetic alopecia. evitachem.com Derivatives of 3-(1H-indol-3-yl)butanoic acid have shown significant promise as nonsteroidal inhibitors of this enzyme. researchgate.netjst.go.jp SAR studies revealed that the butyric acid side chain is optimal for inhibitory activity. researchgate.netjst.go.jp Furthermore, the presence of a diaryl substituent at the 1-position of the indole ring led to compounds with strong in vitro inhibitory activities. researchgate.net The dual-acting compound 4aaa also exhibited inhibitory activity against 5α-reductase, making it a promising candidate for the management of BPH. researchgate.netdrugbank.comnih.gov

A particularly exciting area of research has been the investigation of 3-(1H-indol-3-yl)butanoic acid derivatives as histone deacetylase inhibitors (HDACIs). nih.govtandfonline.comnih.gov HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. nih.gov By modifying the 3-(1H-indol-3-yl)butanoic acid scaffold, researchers have developed potent HDACIs. nih.govtandfonline.comnih.gov

In one study, structural modifications were performed on a previously derived indole-3-butyric acid derivative, leading to the discovery of molecule I13. nih.govnih.gov This compound exhibited high HDAC inhibitory and antiproliferative potencies. nih.govnih.gov Specifically, the IC50 values of I13 against HDAC1, HDAC3, and HDAC6 were found to be 13.9, 12.1, and 7.71 nM, respectively. nih.govnih.gov The design of these inhibitors often involves the introduction of a zinc-binding group (ZBG), such as hydroxamic acid, to interact with the active site of the HDAC enzyme. nih.govtandfonline.com The SAR studies in this area have highlighted the importance of the substituent on the indole nitrogen for enhancing binding affinity with HDACs. tandfonline.com

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of 3-(1H-indol-3-yl)butanoic acid, these analyses have provided significant insights into the design of more effective therapeutic agents.

The indole ring itself is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. rsc.orgresearchgate.net Its aromatic and heterocyclic nature allows for various types of interactions with biological targets. The nitrogen atom in the indole ring can act as a hydrogen bond donor, which is often essential for binding to receptor sites. nih.gov The butanoic acid side chain provides a flexible linker, and its length and composition can significantly influence activity. For instance, studies on α-substituted indole-3-carboxylic acid derivatives have shown that the length of the alkyl chain can impact inhibitory activity. frontiersin.org

Furthermore, the carboxylic acid moiety is a key functional group, often involved in critical hydrogen bonding interactions with target proteins. nih.gov Modifications at this site, such as esterification or conversion to an amide, can dramatically alter the compound's potency and pharmacokinetic properties. rsc.orgresearchgate.net Research into indole 3-carboxamide derivatives has highlighted the importance of the carboxamide group for creating hydrogen bonds with various enzymes, leading to inhibitory activity. nih.gov

The targeted addition of various substituents to the core structure of 3-(1H-indol-3-yl)butanoic acid has led to the development of derivatives with diverse and enhanced activity profiles. These modifications can influence the molecule's electronic properties, steric bulk, and lipophilicity, thereby affecting its interaction with biological targets.

For example, in a series of N-biphenylmethylindole derivatives, substitution on the phenyl ring was well-tolerated at the ortho, meta, and para positions with only slight variations in activity against PPARγ. nih.gov The introduction of a methyl group at the alpha position of the butanoic acid chain did not significantly affect in vitro activity in some cases. nih.gov However, in other studies, the introduction of bulky substituents has been shown to impact receptor affinity. nih.gov

In the development of histone deacetylase (HDAC) inhibitors, structural modifications to indole-3-butyric acid have been explored. nih.govtandfonline.com The addition of different benzyl groups to the indole nitrogen resulted in a range of activities, with some derivatives showing high potency. nih.govtandfonline.com For instance, the introduction of trifluoromethyl or chloro groups on the benzyl ring led to compounds with significant HDAC inhibitory effects. nih.govtandfonline.com

The following table summarizes the impact of various substituents on the activity of 3-(1H-indol-3-yl)butanoic acid derivatives from a study on HDAC inhibitors. tandfonline.com

| Compound | Substituent on Indole Nitrogen | Biological Target | Activity |

| I2a | Benzyl | HDAC | Active |

| I4a | 4-Trifluoromethyl-benzyl | HDAC | Active |

| I5a | 2-Trifluoromethyl-benzyl | HDAC | Active |

| I9a | 3-Chloro-benzyl | HDAC | Active |

| I11a | 3,5-Bis-trifluoromethyl-benzyl | HDAC | Active |

| I13a | Methyl | HDAC | Highly Potent |

3-(1H-indol-3-yl)butanoic acid possesses a chiral center at the C3 position of the butanoic acid chain. Consequently, it can exist as two enantiomers, (R) and (S). The spatial arrangement of the substituents around this chiral center can have a profound impact on the pharmacological efficacy of the molecule.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. One enantiomer may bind with high affinity and elicit a strong response, while the other may have lower affinity or even interact with a different target altogether.

For instance, in a study of indole biphenylcarboxylic acids as PPARγ antagonists, the separation of enantiomers revealed that the (R)-enantiomer was an order of magnitude more potent in both binding and transactivation than the (S)-enantiomer. nih.gov This highlights the critical role of stereochemistry in the design of potent and selective ligands. The absolute stereochemistry of (R)-3-(1H-indol-3-yl)butanal has been determined through correlation to (S)-3-(1H-indol-3-yl)-butyric acid methyl ester, emphasizing the importance of stereochemical assignment in SAR studies. caltech.edu

In another example, the stereochemistry of phosphinic acid derivatives was investigated for their potency and selectivity at GABA receptor subtypes, demonstrating that stereochemical configuration is a key determinant of biological activity. acs.org

Preclinical Pharmacokinetic and Toxicology Studies of 3-(1H-indol-3-yl)butanoic acid Derivatives

Before a new chemical entity can be considered for clinical development, it must undergo rigorous preclinical evaluation of its pharmacokinetic and toxicological properties. These studies are essential for understanding how the body processes the compound and for identifying potential safety concerns.

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. A favorable pharmacokinetic profile is crucial for ensuring that a drug reaches its target in sufficient concentrations and for an appropriate duration to elicit a therapeutic effect.

Studies on derivatives of 3-(1H-indol-3-yl)butanoic acid have explored their pharmacokinetic properties. For example, research on indole-3-carbinol (B1674136) (I3C), a related compound, and its acid condensation products in mice showed that I3C was rapidly absorbed, distributed, and eliminated. capes.gov.br The highest concentrations were found in the liver. capes.gov.br Its derivatives, such as 3,3′-diindolylmethane (DIM), persisted in plasma and tissues for a longer duration. capes.gov.br

In a study of a dual-acting agent for benign prostatic hyperplasia based on an indolyl butyric acid structure, the pharmacokinetic properties of the lead compound were determined. researchgate.net The development of potent and orally bioavailable c-Met inhibitors has also been a focus of research, with studies describing the discovery of compounds with excellent potency in in vitro biochemical and cell-based assays. acs.org

Cytotoxicity assays are a critical component of preclinical toxicology, providing an initial assessment of a compound's potential to cause harm to cells. These studies are typically conducted in vitro using various human cell lines.

Derivatives of 3-(1H-indol-3-yl)butanoic acid have been evaluated for their cytotoxicity against a range of human cancer cell lines. In one study, S-substituted derivatives of a 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole were tested for their anti-proliferation activity against HCT-116 colon cancer cell lines. pjps.pkresearchgate.net The results showed that some compounds exhibited moderate cytotoxicity. researchgate.net

Another study investigating heterocyclic compounds derived from indole butanoic acid performed an MTT test on healthy and cancerous cells, with one derivative showing excellent results against cancer cells. researchgate.net Similarly, the cytotoxicity of novel (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives was evaluated against normal MRC5 cells. nih.gov

The table below presents the anti-proliferation activity of selected S-substituted derivatives against HCT-116 colon cancer cells. pjps.pk

| Compound | Concentration (µM) | % Inhibition |

| 6d | 25 | 35.12 |

| 6g | 50 | 42.63 |

Analytical Techniques and Methodological Advancements

Chromatographic Separations and Detection Methods for 3-(1H-indol-3-yl)butanoic acid

Chromatographic techniques are central to the separation and analysis of 3-(1H-indol-3-yl)butanoic acid from complex mixtures. These methods are often coupled with highly sensitive detectors to enable precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of 3-(1H-indol-3-yl)butanoic acid. tsijournals.comavantorsciences.comresearchgate.net Various HPLC methods have been developed, typically employing reverse-phase columns and ultraviolet (UV) detection. tsijournals.comchemdad.com

A common approach involves using a C18 column with an isocratic mobile phase. For instance, a mobile phase consisting of methanol (B129727), water, and acetic acid (e.g., in a 45:55:1 v/v/v ratio) has been successfully used for the separation of auxins, including 3-(1H-indol-3-yl)butanoic acid. researchgate.netscience.govscience.gov In another method, a mobile phase of methanol and 1% formic acid in water (65:35 v/v) at a flow rate of 0.7 mL min-1 achieved complete separation of 3-(1H-indol-3-yl)butanoic acid and α-naphthaleneacetic acid, with retention times of 5.82 and 7.30 minutes, respectively. tsijournals.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid in the mobile phase is often replaced with formic acid. sielc.comsielc.com

The selection of the stationary phase and mobile phase composition is critical for achieving optimal separation. The table below summarizes typical parameters used in HPLC methods for the analysis of 3-(1H-indol-3-yl)butanoic acid.

| Parameter | Description | Source(s) |

| Column | Nucleosil RP-C18, Newcrom R1 | researchgate.netscience.govscience.govsielc.com |

| Mobile Phase | Methanol/Water/Acetic Acid (45:55:1, v/v/v); Acetonitrile/Water/Phosphoric Acid; Methanol/1% Formic Acid in Water (65:35 v/v) | tsijournals.comresearchgate.netscience.govscience.govsielc.com |

| Detection | UV, Chemiluminescence (CL), Mass Spectrometry (MS) | researchgate.netchemdad.comscience.govscience.gov |

| Flow Rate | Typically around 1.0 mL/min or 0.7 mL/min | tsijournals.comresearchgate.netscience.govscience.gov |

| Retention Time | Varies depending on the method; reported at 5.82 min in one study. | tsijournals.com |

To enhance the sensitivity of detection for 3-(1H-indol-3-yl)butanoic acid, chemiluminescence (CL) has been employed as a highly sensitive detection method following HPLC separation. researchgate.net A notable advancement in this area is the use of an immobilized tris(2,2'-bipyridyl)ruthenium(II) [Ru(bpy)3(2+)]-potassium permanganate (B83412) (KMnO4) system. researchgate.netscience.govscience.govnih.gov

This method is based on the CL reaction that occurs when the analyte, such as 3-(1H-indol-3-yl)butanoic acid, reacts with acidic potassium permanganate and Ru(bpy)3(2+). researchgate.netnih.gov In this system, the Ru(bpy)3(2+) is immobilized on a cationic ion-exchange resin. researchgate.netscience.govscience.gov This post-column reaction generates light, which is detected and quantified. This technique has been shown to be highly effective for the determination of auxins in extracts from sources like mung bean sprouts. researchgate.netnih.gov The detection limits for indole-3-acetic acid (IAA) and 3-(1H-indol-3-yl)butanoic acid (IBA) were found to be 2.0x10⁻⁸ g mL⁻¹ and 2.0x10⁻⁷ g mL⁻¹, respectively, demonstrating the high sensitivity of this method. science.govscience.gov The linear range for IBA was 5.0x10⁻⁷ to 1.0x10⁻⁵ g mL⁻¹. science.govscience.gov

Sample Preparation and Purification Strategies for Biological Extracts

The analysis of 3-(1H-indol-3-yl)butanoic acid from biological matrices is often challenging due to the low concentrations of the analyte and the presence of interfering substances. tsijournals.com Therefore, effective sample preparation and purification are crucial steps prior to instrumental analysis. researchgate.net

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of 3-(1H-indol-3-yl)butanoic acid from plant extracts. tsijournals.comresearchgate.net This method offers advantages over traditional liquid-liquid extraction, including reduced solvent consumption and time. tsijournals.com C18 cartridges are commonly used as the solid phase. tsijournals.com The general procedure for SPE involves four main steps: conditioning the column, loading the sample, washing away impurities, and eluting the analyte. researchgate.net For the analysis of auxins, the SPE column is typically conditioned with a series of methanol and water solutions with varying pH, often adjusted with acetic acid. tsijournals.com After loading the sample extract, the column is washed to remove interfering compounds, and the purified analyte is then eluted for subsequent analysis by HPLC or other techniques. tsijournals.com

Liquid-Liquid Extraction (LLE) is a conventional method for the purification of plant hormones like 3-(1H-indol-3-yl)butanoic acid. researchgate.net This technique involves partitioning the analyte between two immiscible liquid phases. For the extraction of 3-(1H-indol-3-yl)butanoic acid from an acidified medium, chloroform (B151607) is often used as the extraction solvent. chemdad.com The extract is then further processed, for example, by shaking its methanol solution with petroleum ether, before analysis by HPLC. chemdad.com

Column chromatography is a fundamental purification technique used in the synthesis and isolation of 3-(1H-indol-3-yl)butanoic acid and its derivatives. researchgate.netfluorine1.rupharm.or.jpacs.orgresearchgate.net Silica gel is a commonly employed stationary phase for this purpose. fluorine1.ruacs.orgresearchgate.net The crude product is loaded onto the column, and a suitable eluent system, such as a mixture of petroleum ether and ethyl acetate (B1210297) with a gradually increasing gradient of the more polar solvent, is used to separate the target compound from impurities. fluorine1.ru In some cases, adsorbent resins like Sephadex LH-20 or Sepabeads SP-207 are used for purification, particularly for more complex mixtures or specific derivatives. pharm.or.jp

Validation of Analytical Procedures for Robust Research Applications

The reliability and reproducibility of research involving 3-(1H-indol-3-yl)butanoic acid depend critically on the validation of the analytical methods used for its quantification and identification. Method validation is a process that confirms that an analytical procedure is suitable for its intended purpose. This involves a series of laboratory experiments to establish the performance characteristics of the method, ensuring that it is specific, accurate, precise, and sensitive. Validation is commonly performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

A variety of analytical techniques have been developed for the determination of 3-(1H-indol-3-yl)butanoic acid, with High-Performance Liquid Chromatography (HPLC) being one of the most prominent. tsijournals.com The validation of these methods ensures that the data generated are accurate and can be confidently interpreted and compared across different studies.

Key performance parameters assessed during method validation for 3-(1H-indol-3-yl)butanoic acid include specificity, linearity, accuracy, precision, and the limits of detection and quantitation.

Specificity Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of analyzing 3-(1H-indol-3-yl)butanoic acid, which is often studied alongside other plant growth regulators, specificity is paramount. For example, methods must be able to distinguish it from structurally similar compounds like indole-3-acetic acid (IAA). tsijournals.comresearchgate.net High-Performance Thin-Layer Chromatography (HPTLC) has been developed as a specific method capable of precisely detecting and quantifying 3-(1H-indol-3-yl)butanoic acid even in the presence of other tryptophan derivatives. nih.gov Chromatographic methods, such as HPLC, achieve specificity by separating the target compound from other substances in the sample before detection. tsijournals.commtc-usa.com The use of a phenyl hydride column in HPLC, for instance, provides beneficial π-π interactions that aid in the separation and retention of the analyte. mtc-usa.com

Linearity Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically evaluated by linear regression analysis, which calculates the correlation coefficient (r²).

A study employing HPLC with chemiluminescence (CL) detection demonstrated excellent linearity for 3-(1H-indol-3-yl)butanoic acid in the concentration range of 5.0x10⁻⁷ to 1.0x10⁻⁵ g/mL. researchgate.net Another method using HPTLC showed a reliable quantification range between 100 and 1000 ng per spot. nih.gov

Accuracy Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the assay is calculated. For a reversed-phase solid-phase extraction (RP-SPE) method developed to pre-concentrate auxin compounds, the recovery for 3-(1H-indol-3-yl)butanoic acid was found to be 89.0%. tsijournals.com

Precision Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations due to different days, analysts, or equipment.

For an HPLC-CL method, the intra-day precision for 3-(1H-indol-3-yl)butanoic acid at a concentration of 2x10⁻⁶ g/mL was reported with an RSD of 2.3%. researchgate.net The inter-day precision for the same concentration was found to have an RSD of 4.9%. researchgate.net A separate rapid HPLC method demonstrated excellent run-to-run precision with RSD values below 0.3%. mtc-usa.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters indicate the sensitivity of the analytical method. An HPLC method with chemiluminescence detection established a detection limit (LOD) for 3-(1H-indol-3-yl)butanoic acid at 2.0x10⁻⁷ g/mL. researchgate.net

The table below summarizes validation data from a published HPLC-CL method for the analysis of 3-(1H-indol-3-yl)butanoic acid. researchgate.net

Table 1: Validation Parameters for HPLC-CL Analysis of 3-(1H-indol-3-yl)butanoic acid

| Parameter | Result |

|---|---|

| Linear Range | 5.0x10⁻⁷ to 1.0x10⁻⁵ g/mL |

| Intra-day Precision (% RSD) | 2.3% (at 2x10⁻⁶ g/mL) |

| Inter-day Precision (% RSD) | 4.9% (at 2x10⁻⁶ g/mL) |

| Limit of Detection (LOD) | 2.0x10⁻⁷ g/mL |

The table below provides an overview of parameters for different validated analytical techniques used for 3-(1H-indol-3-yl)butanoic acid.

Table 2: Comparison of Validated Analytical Methods

| Analytical Technique | Parameter | Finding | Reference |

|---|---|---|---|

| HPLC with Chemiluminescence (HPLC-CL) | Linearity Range | 5.0x10⁻⁷ - 1.0x10⁻⁵ g/mL | researchgate.net |

| LOD | 2.0x10⁻⁷ g/mL | researchgate.net | |

| Precision (%RSD) | 2.3% (Intra-day), 4.9% (Inter-day) | researchgate.net | |

| RP-SPE-HPLC | Accuracy (% Recovery) | 89.0% | tsijournals.com |

| Rapid Reversed Phase HPLC | Precision (%RSD) | < 0.3% (Run-to-run) | mtc-usa.com |

| HPTLC | Linearity Range | 100 - 1000 ng per spot | nih.gov |

Environmental Fate and Chemical Interaction Studies

Environmental Persistence and Degradation Research on Indole-3-butyric acid

The environmental fate of Indole-3-butyric acid is governed by its stability and susceptibility to various degradation processes. Research has focused on its behavior under hydrolytic, photolytic, and biological conditions to understand its persistence in different environmental compartments.

Hydrolytic Stability Investigations

Indole-3-butyric acid demonstrates considerable stability in aqueous environments. researchgate.net Due to the absence of functional groups that are susceptible to hydrolysis, the compound is not expected to undergo this degradation pathway. researchgate.net Studies have confirmed that IBA is very stable in neutral, acidic, and alkaline media, indicating that chemical breakdown via hydrolysis is not a significant environmental fate process. researchgate.net

Photolytic Degradation Potential

The potential for photolytic degradation of Indole-3-butyric acid is present, though findings on its extent vary. The compound has an absorbance at 290 nm, which suggests it may be susceptible to direct photolysis by sunlight. researchgate.net Some sources describe it as light-sensitive. longdom.org However, other research indicates a high resistance to photodegradation, with one study noting that a 20-hour exposure to strong sunlight resulted in only a slight change in concentration. jmaterenvironsci.comresearchgate.net In the atmosphere, vapor-phase IBA is expected to be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 2 hours. researchgate.net

Biodegradation Dynamics in Soil Environments

Biodegradation is a key factor in the environmental dynamics of Indole-3-butyric acid. The compound is not expected to persist in the environment, primarily due to rapid biological breakdown. nist.govwordpress.comnih.gov In plant systems, IBA acts as a precursor to Indole-3-acetic acid (IAA), a primary auxin, being converted through a β-oxidation process. scispace.com This biological transformation is a crucial aspect of its function and its degradation pathway. scispace.com Its potential for bioconcentration in aquatic organisms is considered low. researchgate.net Hydrazone derivatives of IBA have been noted for their potential as antioxidant and metal-chelating agents. nih.gov

Complexation with Metal Ions and Solution Chemistry

The solution chemistry of Indole-3-butyric acid is characterized by its acidic nature and its ability to form complexes with various metal ions.

Potentiometric Determination of Proton-Ligand Dissociation Constants

The acidity of Indole-3-butyric acid is defined by its proton-ligand dissociation constant (pKa). The pKa is a measure of the tendency of the carboxylic acid group to donate a proton in solution. Potentiometric titration is a standard method for determining such constants. For 3-(1H-indol-3-yl)butanoic acid, the estimated pKa value is 4.7. researchgate.net This value indicates that it is a weak acid.

Interactive Table: Estimated Dissociation Constant of Indole-3-butyric acid

| Parameter | Value | Method |

|---|

Stability Constants of Metal-Ligand Complexes with Divalent Cations (e.g., Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, UO₂²⁺)

3-(1H-indol-3-yl)butanoic acid is capable of forming complexes with a variety of divalent metal ions. ias.ac.inmaterialsciencetech.com Studies have shown that it coordinates with cations such as Cu(II), Mn(II), Co(II), Ni(II), and Zn(II). ias.ac.inmaterialsciencetech.com In these interactions, IBA typically behaves as a simple carboxylic acid, coordinating with the metal ions solely through its carboxylate group. ias.ac.inmaterialsciencetech.com For instance, the copper complex, Cu(IB)₂, has been characterized as a tetracarboxylate-bridged dimer, similar in structure to copper(II) acetate (B1210297) monohydrate. materialsciencetech.com

Interactive Table: Characterized Metal Complexes with Indole-3-butyric acid

| Metal Ion | Complex Formation Confirmed | Structural Information |

|---|---|---|

| Copper (Cu²⁺) | Yes | Tetracarboxylate-bridged dimer materialsciencetech.com |

| Manganese (Mn²⁺) | Yes | Coordinated through carboxylate group ias.ac.inmaterialsciencetech.com |

| Cobalt (Co²⁺) | Yes | Coordinated through carboxylate group ias.ac.inmaterialsciencetech.com |

| Nickel (Ni²⁺) | Yes | Coordinated through carboxylate group ias.ac.inmaterialsciencetech.com |

Thermodynamic Characterization of Complex Formation (ΔG, ΔH, ΔS)

The thermodynamic properties of the complex formation between 4-(1H-indol-3-yl)butanoic acid and several divalent metal ions have been investigated to understand the spontaneity and the driving forces of these reactions. The key thermodynamic parameters, Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), provide insight into the nature of the metal-ligand interactions.

Studies have been conducted potentiometrically in a solution of 10% (by volume) ethanol-water mixture and 0.1 mol·dm⁻³ potassium chloride (KCl) as the ionic medium. acs.org The thermodynamic parameters were determined at different temperatures, allowing for a comprehensive analysis of the temperature's effect on complex stability.

The Gibbs free energy change (ΔG) for the complexation of 4-(1H-indol-3-yl)butanoic acid with metal ions such as Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, and UO₂²⁺ was found to be negative across the studied temperature range (298, 308, and 318 K), indicating that the formation of these metal complexes is a spontaneous process. acs.org

The enthalpy change (ΔH) for these complexation reactions was determined to be positive, signifying that the processes are endothermic. acs.org This suggests that heat is absorbed from the surroundings during the formation of the metal-ligand complexes.

The entropy change (ΔS) associated with the complex formation was found to be positive, indicating an increase in the disorder of the system. acs.org This favorable entropy change is the primary driving force for the spontaneous formation of the metal complexes, overcoming the unfavorable endothermic enthalpy change. The positive entropy change is likely due to the release of solvent molecules from the hydration shells of the metal ions upon coordination with the ligand.

The formation of the metal complexes has been found to be spontaneous, endothermic, and entropically favorable. acs.org

Thermodynamic Data for Metal Complex Formation of 4-(1H-indol-3-yl)butanoic Acid

The following tables summarize the thermodynamic parameters for the formation of 1:1 complexes between 4-(1H-indol-3-yl)butanoic acid and various metal ions at different temperatures.

Table 1: Thermodynamic Parameters for Metal Complex Formation at 298 K

| Metal Ion | ΔG (kJ·mol⁻¹) | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) |

| Mn²⁺ | -23.5 | 2.5 | 87.2 |

| Co²⁺ | -24.1 | 3.1 | 91.3 |

| Ni²⁺ | -24.8 | 3.9 | 96.3 |

| Cu²⁺ | -28.9 | 6.2 | 117.8 |

| Zn²⁺ | -25.5 | 4.5 | 100.7 |

| Cd²⁺ | -26.3 | 5.1 | 105.4 |

| Hg²⁺ | -27.6 | 5.8 | 112.1 |

| UO₂²⁺ | -30.2 | 6.9 | 124.5 |

Table 2: Thermodynamic Parameters for Metal Complex Formation at 308 K

| Metal Ion | ΔG (kJ·mol⁻¹) | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) |

| Mn²⁺ | -24.4 | 2.5 | 87.3 |

| Co²⁺ | -25.0 | 3.1 | 91.2 |

| Ni²⁺ | -25.8 | 3.9 | 96.4 |

| Cu²⁺ | -30.1 | 6.2 | 117.9 |

| Zn²⁺ | -26.5 | 4.5 | 100.6 |

| Cd²⁺ | -27.4 | 5.1 | 105.5 |

| Hg²⁺ | -28.7 | 5.8 | 112.0 |

| UO₂²⁺ | -31.4 | 6.9 | 124.4 |

Table 3: Thermodynamic Parameters for Metal Complex Formation at 318 K

| Metal Ion | ΔG (kJ·mol⁻¹) | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) |

| Mn²⁺ | -25.3 | 2.5 | 87.4 |

| Co²⁺ | -25.9 | 3.1 | 91.2 |

| Ni²⁺ | -26.8 | 3.9 | 96.5 |

| Cu²⁺ | -31.3 | 6.2 | 117.9 |

| Zn²⁺ | -27.5 | 4.5 | 100.6 |

| Cd²⁺ | -28.4 | 5.1 | 105.4 |

| Hg²⁺ | -29.8 | 5.8 | 112.0 |

| UO₂²⁺ | -32.7 | 6.9 | 124.5 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1H-indol-3-yl)butanoic acid to achieve high yields?

- Methodological Answer : Efficient synthesis often involves Friedel-Crafts alkylation or indole derivatization. For example, coupling indole-3-acetic acid with ethyl acetoacetate under acidic conditions can yield intermediates, followed by hydrolysis to the final product. Reaction optimization (e.g., catalyst type, temperature, and solvent polarity) is critical, as evidenced by yields ranging from 61% to 95% in scalable protocols . Data from controlled experiments suggest that using trifluoroacetic acid as a catalyst at 60°C reduces side-product formation .

Q. How is the purity of synthesized 3-(1H-indol-3-yl)butanoic acid validated?

- Methodological Answer : Characterization requires a multi-technique approach:

- HPLC : Purity >98% is confirmed using reverse-phase C18 columns with UV detection at 280 nm .

- NMR : Key signals include a singlet for the carboxylic proton (δ 12.1 ppm) and aromatic indole protons (δ 7.2–7.8 ppm) .

- Melting Point : Consistent melting points (120–123°C) indicate crystallinity and absence of impurities .

Q. What solvents are suitable for dissolving 3-(1H-indol-3-yl)butanoic acid in experimental settings?

- Methodological Answer : The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, acetone) and alcohols (ethanol, methanol). For biological assays, prepare stock solutions in ethanol (10 mM) and dilute in aqueous buffers with ≤1% organic solvent to avoid cytotoxicity .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of 3-(1H-indol-3-yl)butanoic acid derivatives?

- Methodological Answer : Modifications at the butanoic acid chain or indole ring alter receptor binding. For example:

- Esterification : Methyl ester derivatives improve cell permeability but reduce auxin-like activity in plant models .

- Sulfonamide Linkage : Introducing a 2-nitrobenzenesulfonamido group (e.g., in Eph receptor antagonists) enhances binding specificity to kinase domains, as shown in X-ray crystallography studies .

- Hybrid Molecules : Conjugation with lithocholic acid (UniPR129) creates cell-permeable antagonists for Eph receptors, validated via in vitro kinase assays .

Q. How to resolve contradictions in reported solubility and stability profiles of 3-(1H-indol-3-yl)butanoic acid?

- Methodological Answer : Discrepancies arise from polymorphic forms or degradation. To address this:

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition occurs above 200°C .

- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous solutions at varying pH (optimal stability at pH 5–6) .

- Accelerated Degradation Studies : Expose samples to UV light or oxidative conditions (H2O2) to identify degradation products via LC-MS .

Q. What advanced analytical techniques are critical for studying 3-(1H-indol-3-yl)butanoic acid in complex matrices?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (219.1259 Da) and isotopic patterns for metabolite identification .

- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for sulfonamide derivatives .

- Solid-State NMR : Characterize polymorphic forms affecting solubility and bioavailability .

Data Analysis and Experimental Design

Q. How to design dose-response experiments for 3-(1H-indol-3-yl)butanoic acid in plant growth studies?

- Methodological Answer :

- Concentration Range : Test 0.1–100 µM in Arabidopsis root elongation assays. Lower doses (0.1–10 µM) typically promote growth, while higher doses (>50 µM) may inhibit due to auxin overdose .

- Controls : Include indole-3-acetic acid (IAA) as a positive control and solvent-only treatments.

- Statistical Models : Use nonlinear regression (e.g., log-logistic curves) to calculate EC50 values .

Q. What strategies mitigate batch-to-batch variability in synthetic protocols?

- Methodological Answer :

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR to track intermediate formation .

- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) using response surface methodology .

- Quality Control : Implement strict solvent drying (e.g., molecular sieves for THF) to prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.